molecular formula C18H34 B14346364 6,7-Di(propan-2-yl)dodeca-4,8-diene CAS No. 95658-01-8

6,7-Di(propan-2-yl)dodeca-4,8-diene

Cat. No.: B14346364
CAS No.: 95658-01-8
M. Wt: 250.5 g/mol
InChI Key: JIKZBBWLKRWLAR-UHFFFAOYSA-N
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Description

6,7-Di(propan-2-yl)dodeca-4,8-diene is an organic compound with the molecular formula C16H30 It is characterized by the presence of two isopropyl groups attached to a dodecadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Di(propan-2-yl)dodeca-4,8-diene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as dodeca-4,8-diene and isopropyl halides.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base like sodium hydride (NaH) to deprotonate the dodecadiene, followed by the addition of isopropyl halides.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-Di(propan-2-yl)dodeca-4,8-diene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to yield saturated hydrocarbons.

    Substitution: The compound can participate in substitution reactions, where the isopropyl groups can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Various halides and nucleophiles.

Major Products Formed

    Oxidation: Alcohols, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Compounds with different functional groups replacing the isopropyl groups.

Scientific Research Applications

6,7-Di(propan-2-yl)dodeca-4,8-diene has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7-Di(propan-2-yl)dodeca-4,8-diene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6,7-Di(propan-2-yl)dodeca-4,8-diene: Unique due to the presence of two isopropyl groups.

    6,7-Di(methyl)dodeca-4,8-diene: Similar structure but with methyl groups instead of isopropyl groups.

    6,7-Di(ethyl)dodeca-4,8-diene: Similar structure but with ethyl groups instead of isopropyl groups.

Uniqueness

This compound is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to its analogs. The presence of isopropyl groups can influence the compound’s reactivity, stability, and interactions with other molecules.

Properties

CAS No.

95658-01-8

Molecular Formula

C18H34

Molecular Weight

250.5 g/mol

IUPAC Name

6,7-di(propan-2-yl)dodeca-4,8-diene

InChI

InChI=1S/C18H34/c1-7-9-11-13-17(15(3)4)18(16(5)6)14-12-10-8-2/h11-18H,7-10H2,1-6H3

InChI Key

JIKZBBWLKRWLAR-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC(C(C)C)C(C=CCCC)C(C)C

Origin of Product

United States

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